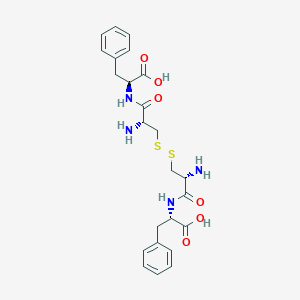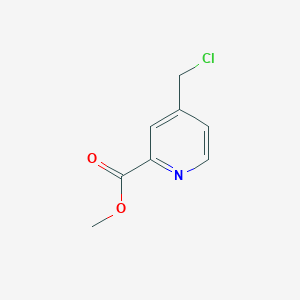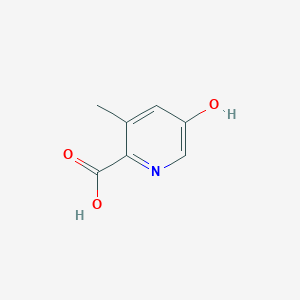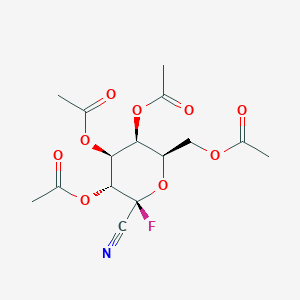
(H-Cys-Phe-OH)2
Overview
Description
“(H-Cys-Phe-OH)2” is a polypeptide that can be found by peptide screening . It has a molecular weight of 534.66 and a chemical formula of C24H30N4O6S2 .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the use of liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for the fermentative production of Cys-containing dipeptides .
Molecular Structure Analysis
The molecule contains a total of 66 atoms, including 30 Hydrogen atoms, 24 Carbon atoms, 4 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms . It also contains a total of 67 bonds, including 37 non-H bonds, 16 multiple bonds, 15 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 1 disulfide .
Chemical Reactions Analysis
The Phe-Phe motif in “this compound” has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .
Physical And Chemical Properties Analysis
“this compound” is a white crystal-like solid with a molecular weight of 596.84 g/mol. It has a melting point of 138-142°C and a boiling point of 293-295 °C. This compound is slightly soluble in water, but it is highly soluble in organic solvents such as chloroform, ethanol, and ether.
Scientific Research Applications
Hydroxyl Radical-Specific Probe Applications
One area of application involves the use of phenylalanine (Phe), a component of "(H-Cys-Phe-OH)2", as a hydroxyl radical-specific probe in pyrite slurries. The study by Fisher, Schoonen, and Brownawell (2012) highlights the catalytic production of hydrogen peroxide (H2O2) and hydroxyl radical (.OH) in pyrite slurries, using phenylalanine to monitor .OH formation. This approach aids in understanding the impact of these reactive oxygen species on biological and ecological systems, with implications for environmental engineering and remediation of contaminated waste streams (Fisher, Schoonen, & Brownawell, 2012).
Environmental Implications of Hydroxyl Radicals
The study on environmental implications of hydroxyl radicals ((•)OH) by Gligorovski, Strekowski, Barbati, and Vione (2015) provides an extensive view on the role of hydroxyl radicals in various environmental compartments. It emphasizes the need for further research on processes related to hydroxyl radical chemistry in natural waters, the atmosphere, and indoor environments, highlighting its significance in immunity metabolism and its omnipresence across different environmental segments (Gligorovski, Strekowski, Barbati, & Vione, 2015).
Mechanisms of Mercury Removal by O3 and OH
In atmospheric chemistry, understanding the mechanisms of mercury removal by reactions with O3 and OH radicals is crucial. Calvert and Lindberg (2005) evaluated the reactions of gaseous mercury with O3 and OH, providing insights into atmospheric conditions affecting mercury removal. This study underscores the complexity of interactions between mercury and reactive species in the atmosphere, with implications for environmental chemistry and pollutant remediation strategies (Calvert & Lindberg, 2005).
Future Directions
Mechanism of Action
Target of Action
It’s known that cysteine and phenylalanine, the constituent amino acids of this compound, play crucial roles in various biological processes . Cysteine is involved in the formation of disulfide bonds, which are essential for the structural stability of many proteins . Phenylalanine, on the other hand, is a precursor to several neurotransmitters and can influence various neural processes .
Mode of Action
It’s known that cysteine can undergo redox reactions, forming disulfide bonds, which are crucial for protein structure and function . Phenylalanine, being a hydrophobic amino acid, can contribute to the stability of proteins by participating in hydrophobic interactions .
Biochemical Pathways
Cysteine is known to be involved in various redox reactions and can influence the function of several proteins . Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine, and thus can influence various neural pathways .
Pharmacokinetics
Peptides generally exhibit poor oral bioavailability due to their susceptibility to enzymatic degradation and poor permeability across the intestinal epithelium .
Result of Action
The formation of disulfide bonds by cysteine can influence the structural stability and function of various proteins . Phenylalanine, being a precursor to several neurotransmitters, can influence various neural processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (H-Cys-Phe-OH)2. Factors such as pH, temperature, and the presence of other molecules can influence the stability of the compound and its ability to interact with its targets .
properties
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-phenylethyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c25-17(21(29)27-19(23(31)32)11-15-7-3-1-4-8-15)13-35-36-14-18(26)22(30)28-20(24(33)34)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14,25-26H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJPPNUQZDHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62130-80-7 | |
| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-phenylethyl)amino)-3-oxopropyl)dithio)propanoyl)phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062130807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)

![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)







